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Abstract
Senexin B, also known as SNX2-1-165 or BCD-115, is a potent and selective small-molecule

inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19),

components of the Mediator complex that plays a pivotal role in transcriptional regulation.

Developed as an optimized derivative of the earlier compound Senexin A, Senexin B exhibits

improved potency, high water solubility, and oral bioavailability. It has demonstrated significant

anti-tumor and anti-metastatic effects in various preclinical cancer models, including triple-

negative breast cancer (TNBC), ER-positive breast cancer, and colon cancer.[1] This technical

guide provides an in-depth overview of the discovery, detailed synthesis, and key experimental

protocols associated with Senexin B, intended for researchers, scientists, and professionals in

drug development.

Discovery and Development
Senexin B was developed by Senex Biotechnology, Inc. through a structure-guided

optimization of its predecessor, Senexin A.[2] Senexin A was initially identified through high-

throughput screening for inhibitors of p21- and DNA damage-activated transcription and was

subsequently found to be a selective inhibitor of CDK8/19.[2] The development of Senexin B
aimed to enhance potency, selectivity, and pharmacokinetic properties.[2][3] This effort led to a

compound with low nanomolar efficacy in inhibiting CDK8/19 and significant activity in

preclinical models, making it the first selective CDK8/19 inhibitor to enter clinical trials.[2]
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Further optimization has since led to the development of Senexin C, a derivative with improved

metabolic stability.[4]

Physicochemical and Biological Properties
Senexin B is a quinazoline-based ATP-competitive inhibitor.[2] Its key properties are

summarized below.

Property Value Reference(s)

IUPAC Name

4-[[2-[6-[(4-methyl-1-

piperazinyl)carbonyl]-2-

naphthalenyl]ethyl]amino]-6-

quinazolinecarbonitrile

Synonyms SNX2-1-165, BCD-115 [1][3]

CAS Number 1449228-40-3

Molecular Formula C₂₇H₂₆N₆O

Molecular Weight 450.54 g/mol [1]

Table 1: Biological Activity of Senexin B
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Parameter Target Value Assay Type Reference(s)

Binding Affinity

(Kd)
CDK8 140 nM

Kinase Binding

Assay
[1][3][4]

CDK19 80 nM
Kinase Binding

Assay
[1][3][4]

IC₅₀ CDK8 24 - 50 nM
Varies depending

on assay

Kinase

Selectivity (at 2

µM)

CDK8 97.8% inhibition
Kinome Profiling

(>450 kinases)

CDK19 98.6% inhibition
Kinome Profiling

(>450 kinases)

MAP4K2 69% inhibition
Kinome Profiling

(>450 kinases)

YSK4 59% inhibition
Kinome Profiling

(>450 kinases)

Mechanism of Action and Signaling Pathways
Senexin B exerts its effects by inhibiting the kinase activity of CDK8 and CDK19. These

kinases are part of the regulatory CDK module of the Mediator complex, which modulates the

activity of RNA Polymerase II and various transcription factors. By inhibiting CDK8/19, Senexin
B can alter transcriptional programs involved in carcinogenesis, inflammation, and metastasis.

Several key signaling pathways are modulated by Senexin B:

NF-κB Pathway: CDK8/19 potentiates the induction of transcription by NF-κB. Senexin B
has been shown to suppress the NF-κB-mediated transcriptional induction of tumor-

promoting cytokines, such as CXCL1, CXCL2, and IL8, following stimulation by TNFα.[1]

This inhibition occurs in the nucleus without preventing the nuclear translocation of NF-κB

subunits p50 and p65.
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p53/p21 Pathway: The tumor suppressor p21 can stimulate CDK8 activity. The inhibitory

effects of Senexin B on NF-κB-regulated transcription have been shown to be downstream

of p21.

Other Transcription Factors: CDK8 acts as a cofactor or modifier for multiple other signal

transduction pathways, including Wnt/β-catenin, STAT1, HIF1α, and the estrogen receptor

(ER).[2]
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Caption: Senexin B inhibits CDK8/19, blocking transcription of NF-κB target genes.

Synthesis of Senexin B
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The synthesis of Senexin B involves a multi-step process starting from commercially available

materials. The core structure is a 4-aminoquinazoline ring, which is coupled to a substituted

naphthalene moiety. While the specific patent (WO2013116786 A1) detailing the synthesis is

the primary source, the general approach involves the formation of key intermediates and their

subsequent coupling. A generalized workflow is presented below.

Intermediate A
(Substituted Naphthalene)

Reduction / Amination

Intermediate B
(4-Chloro-6-quinazolinecarbonitrile)

Nucleophilic Substitution
(Coupling Reaction)

Intermediate C
(Naphthylethylamine derivative)

Senexin B (Final Product)

Multi-step synthesis
(e.g., Grignard, oxidation, amidation)

Synthesis from
2-amino-5-cyanobenzoic acid

Click to download full resolution via product page

Caption: Generalized workflow for the chemical synthesis of Senexin B.

Note: A detailed, step-by-step protocol requires access to the specific examples within the

primary patent literature, which outlines precise reagents, solvents, reaction times,
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temperatures, and purification methods.

Experimental Protocols
In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu
Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

binding and displacement of an ATP-competitive, fluorescently labeled tracer from the kinase

active site.

Materials:

Recombinant CDK8/cyclin C enzyme (His-tagged)

LanthaScreen™ Eu-anti-His Antibody (e.g., Thermo Fisher Scientific)

LanthaScreen™ Kinase Tracer 236 (Alexa Fluor™ 647-labeled)

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Senexin B stock solution (in 100% DMSO)

384-well, low-volume, non-binding microplates

TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm)

Procedure:

Reagent Preparation:

Prepare a 2X Kinase/Antibody solution by diluting CDK8/cyclin C (to a final concentration

of 5 nM) and Eu-anti-His antibody (to a final concentration of 2 nM) in Kinase Buffer A.

Prepare a 2X Tracer solution by diluting Tracer 236 (to a final concentration of 10 nM) in

Kinase Buffer A.
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Prepare a serial dilution of Senexin B in 100% DMSO. Further dilute these into Kinase

Buffer A to create 4X final concentrations.

Assay Assembly (16 µL final volume):

Add 4 µL of the 4X Senexin B dilution (or DMSO for control wells) to the microplate wells.

Add 8 µL of the 2X Kinase/Antibody solution to all wells.

Add 4 µL of the 2X Tracer solution to all wells.

Incubation:

Incubate the plate at room temperature for 60 minutes, protected from light.

Data Acquisition:

Read the plate on a TR-FRET plate reader. Collect fluorescence intensity at 615 nm

(Europium emission) and 665 nm (Tracer emission).

Data Analysis:

Calculate the Emission Ratio (665 nm / 615 nm).

Plot the Emission Ratio against the logarithm of Senexin B concentration and fit the data

to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Assay: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor in response to a stimulus

(e.g., TNFα) and the inhibitory effect of Senexin B.

Materials:

HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct (e.g., 293-WT-

NFKB-LUC).[1]

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
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TNFα stock solution.

Senexin B stock solution (in 100% DMSO).

96-well, white, clear-bottom tissue culture plates.

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

Luminometer plate reader.

Procedure:

Cell Seeding:

Seed HEK293-NFκB-LUC cells into a 96-well plate at a density of ~30,000 cells per well in

100 µL of culture medium.

Incubate overnight (37°C, 5% CO₂).

Compound Treatment:

The next day, prepare serial dilutions of Senexin B in culture medium.

Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired

concentrations of Senexin B (or DMSO vehicle control).

Incubate for 1 hour (37°C, 5% CO₂).

Stimulation:

Add TNFα to the wells to a final concentration of 10 ng/mL (do not add to unstimulated

control wells).

Incubate for an additional 3-6 hours (37°C, 5% CO₂).[1]

Lysis and Luminescence Reading:

Remove the plate from the incubator and allow it to equilibrate to room temperature for 10

minutes.
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Add 100 µL of luciferase assay reagent to each well.

Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.

Measure luminescence using a plate reader.

Data Analysis:

Subtract background luminescence (from cell-free wells).

Normalize the data by expressing the luminescence of treated wells as a percentage of

the TNFα-stimulated control wells.

Plot the percentage of control activity against the logarithm of Senexin B concentration to

determine the IC₅₀.

In Vivo Efficacy: Triple-Negative Breast Cancer (TNBC)
Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Senexin B
in an orthotopic mouse model.

Materials:

MDA-MB-468 human TNBC cells.

Female immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old.

Matrigel® (growth factor-reduced).

Senexin B formulation for intraperitoneal (i.p.) injection (e.g., dissolved in a vehicle like 20%

propylene glycol or corn oil).[1]

Calipers for tumor measurement.

Sterile surgical and injection equipment.

Procedure:
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Cell Preparation and Implantation:

Culture MDA-MB-468 cells under standard conditions. Harvest cells during the logarithmic

growth phase using trypsin and wash with sterile, serum-free medium or PBS.

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2.5-5 x 10⁷

cells/mL. Keep on ice.

Anesthetize the mice. Inject 50 µL of the cell suspension (containing 1.25-2.5 million cells)

orthotopically into the 4th mammary fat pad.

Tumor Growth and Randomization:

Monitor mice 2-3 times per week for tumor development.

Measure tumors with calipers. Calculate tumor volume using the formula: Volume =

(Length × Width²) / 2.

When tumors reach a mean volume of 80-150 mm³, randomize the mice into treatment

groups (e.g., Vehicle control, Senexin B).

Drug Administration:

Administer Senexin B (e.g., 25 mg/kg daily) or vehicle control via i.p. injection. The

treatment schedule can vary (e.g., daily for 5 days, followed by a break, or continuous

daily dosing).[1]

Monitoring and Endpoint:

Continue to measure tumor volumes and body weight 2-3 times per week to monitor

efficacy and toxicity.

The study endpoint is typically reached when tumors in the control group reach a

predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.

At the endpoint, euthanize the mice, and excise the tumors for weight measurement and

further analysis (e.g., histology, qPCR).
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Data Analysis:

Plot the mean tumor volume ± SEM for each group over time.

Compare the final tumor weights between groups using appropriate statistical tests (e.g., t-

test or ANOVA). Calculate the tumor growth inhibition (TGI).

Conclusion
Senexin B is a well-characterized, potent, and selective inhibitor of CDK8/19 with significant

preclinical activity against multiple cancer types. Its mechanism of action, centered on the

modulation of critical transcriptional programs, provides a strong rationale for its development

as a therapeutic agent. The protocols and data presented in this guide offer a comprehensive

resource for researchers investigating the biological effects of CDK8/19 inhibition and the

further development of compounds in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610786?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

